Clozapine

PET imaging D2 occupancy receptor pharmacology

Clozapine is the only antipsychotic with FDA approval for reducing recurrent suicidal behavior in schizophrenia and schizoaffective disorder, and the guideline-recommended agent for treatment-resistant schizophrenia (TRS) after ≥2 failed antipsychotic trials. Its unique D1/D2 occupancy ratio of 0.88, exceptionally low D2 receptor occupancy (16-68%), and low EPS point-prevalence (akathisia 7.3% vs 13% for risperidone) make it irreplaceable in refractory populations. For Parkinson's disease psychosis and D1/D2-balanced antagonism research, it is the essential reference compound. High-purity material ensures reproducible pharmacology studies and regulatory-compliant reference standard preparation. Not therapeutically interchangeable with olanzapine or risperidone.

Molecular Formula C18H19ClN4
Molecular Weight 326.8 g/mol
CAS No. 5786-21-0
Cat. No. B1669256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClozapine
CAS5786-21-0
SynonymsLeponex;  Fazaclo;  CLOZARIL;  5786-21-0;  Clozapin;  Clozaril;  Leponex
Molecular FormulaC18H19ClN4
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
InChIInChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3
InChIKeyQZUDBNBUXVUHMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility wt/wt at 25 °C: water <0.01
Solubility wt/wt at 25 °C: Acetone >5;  acetonitrile 1.9;  chloroform >20;  ethhyl acetate >5;  absolute ethanol 4.0
1.86e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clozapine (CAS 5786-21-0) Procurement-Relevant Baseline Profile for Scientific Research and Clinical Sourcing


Clozapine (CAS 5786-21-0) is a dibenzodiazepine derivative classified as an atypical antipsychotic, distinguished by its unique multi-receptor binding profile and superior efficacy in treatment-resistant schizophrenia [1]. Its pharmacodynamic signature includes potent antagonism at dopamine D4, serotonin 5-HT2A, muscarinic M1, and histamine H1 receptors, coupled with notably low and transient occupancy of dopamine D2 receptors [2]. This profile underpins both its therapeutic advantages in refractory patient populations and its differentiated adverse effect signature, which directly influences clinical procurement decisions, formulary placement, and research material selection [1].

Why Clozapine Cannot Be Substituted by Olanzapine, Risperidone, or Other Second-Generation Antipsychotics Without Quantitative Justification


Despite sharing a broad 'atypical' classification, second-generation antipsychotics exhibit profound and quantifiable differences in receptor pharmacology, clinical efficacy in treatment-resistant populations, and adverse effect profiles that preclude therapeutic equivalence [1]. Substituting clozapine with olanzapine or risperidone based solely on class membership introduces measurable risks of inferior symptom control in refractory schizophrenia and alters the specific balance of extrapyramidal, metabolic, and hematological toxicity burdens [2]. The following evidence items establish that clozapine's differentiation is not qualitative but strictly quantitative, requiring explicit, data-driven justification for any selection or substitution decision [1].

Clozapine Quantitative Differentiation Evidence: Head-to-Head Data vs. Olanzapine, Risperidone, and Other Antipsychotics


Clozapine D2 Receptor Occupancy is 16-68% vs. Risperidone (63-89%) and Olanzapine (43-89%)

In a clinical PET imaging study of 44 patients with schizophrenia, clozapine (75-900 mg/day) demonstrated striatal D2 receptor occupancy of 16-68%, which is substantially lower than the occupancy achieved by risperidone (63-89% at 2-12 mg/day) and olanzapine (43-89% at 5-60 mg/day) [1]. This lower and more variable D2 occupancy is a key differentiator of clozapine's mechanism of action and its reduced propensity for extrapyramidal side effects [1].

PET imaging D2 occupancy receptor pharmacology

Clozapine D1/D2 Occupancy Ratio is 0.88 vs. Olanzapine (0.54) and Risperidone (0.31)

A PET imaging study in 25 schizophrenia patients found that clozapine uniquely achieved near-equivalent occupancy of dopamine D1 and D2 receptors, with a striatal D1/D2 occupancy ratio of 0.88 [1]. This ratio was significantly higher than that observed for olanzapine (0.54), quetiapine (0.41), and risperidone (0.31) [1]. Mean striatal D1 occupancy for clozapine was 55%, compared to a rank order of clozapine > olanzapine > risperidone > quetiapine [1].

PET imaging D1 occupancy receptor binding

Clozapine Muscarinic M1 Receptor Affinity Ki = 1.9 nM vs. Risperidone (>10,000 nM)

In vitro radioligand binding studies demonstrate that clozapine possesses high affinity for the muscarinic M1 receptor with a Ki of 1.9 nM, whereas risperidone exhibits negligible affinity with a Ki >10,000 nM [1]. Olanzapine displays intermediate affinity with a Ki of 1.9-2.1 nM [1]. Clozapine was identified as the most potent drug at the muscarinic receptor among newer antipsychotics, with a Kd of 9 nM [2].

receptor binding muscarinic receptors in vitro pharmacology

Clozapine Cumulative Agranulocytosis Incidence 1.37% vs. Non-Clozapine Antipsychotics 0.13%

A nationwide Finnish cohort study of 61,769 individuals with schizophrenia (14,037 clozapine-treated, 47,732 non-clozapine antipsychotic-treated) over a 22-year follow-up period found a cumulative incidence of agranulocytosis of 1.37% (95% CI 0.58–3.16) for clozapine patients compared to 0.13% for patients treated with non-clozapine antipsychotics [1]. This represents a greater than 10-fold difference in cumulative incidence.

hematological safety agranulocytosis pharmacovigilance

Clozapine Weight Gain 4.21 kg vs. Placebo; No Significant Difference vs. Olanzapine

A 2023 meta-analysis of 137 trials (35,007 participants) found that clozapine treatment for >13 weeks resulted in an average weight gain of 4.21 kg relative to placebo, comparable to oral olanzapine (3.82 kg) and significantly greater than risperidone (1-2 kg range) [1]. A separate head-to-head meta-analysis confirmed that olanzapine produced more weight gain than all other second-generation antipsychotics except for clozapine, where no significant difference was found [2].

metabolic safety weight gain meta-analysis

Clozapine EPS Point-Prevalence: Akathisia 7.3% and Rigidity 4.9% vs. Risperidone 13% and 17.4%

In a cross-sectional study of 106 patients, the point-prevalence of akathisia was 7.3% in the clozapine group (n=41) compared to 13% in the risperidone group (n=23) and 23.8% in the conventional antipsychotic group [1]. Similarly, the point-prevalence of rigidity was 4.9% for clozapine versus 17.4% for risperidone and 35.7% for conventional antipsychotics [1]. Cogwheeling was observed in 2.4% of clozapine patients compared to 17.4% of risperidone patients [1].

extrapyramidal symptoms tolerability akathisia

Clozapine Optimal Application Scenarios Based on Quantitative Evidence


Treatment-Resistant Schizophrenia: Superiority Over Haloperidol, Chlorpromazine, and Quetiapine

Clozapine demonstrates superior efficacy for overall symptoms in treatment-resistant schizophrenia compared to haloperidol, chlorpromazine, quetiapine, and sulpiride, with standardized mean differences (SMDs) ranging from 0.35 to 1.00 [1]. It slightly outperforms olanzapine for positive symptoms (SMD 0.19; 95% CI 0.00 to 0.37) and risperidone for response rates (OR 0.64; 95% CI 0.41 to 1.01) [1]. This evidence positions clozapine as the guideline-recommended agent for patients who have failed at least two adequate trials of other antipsychotics.

Parkinson's Disease Psychosis or High EPS-Risk Populations

Clozapine's exceptionally low D2 receptor occupancy (16-68% vs. 63-89% for risperidone) and low EPS point-prevalence (akathisia 7.3% vs. 13% for risperidone) make it the preferred antipsychotic for patients with Parkinson's disease who develop psychotic symptoms, or for any patient with a history of severe extrapyramidal intolerance to other agents [1] [2]. Risperidone is specifically noted to worsen EPS more than clozapine in this population [2].

Suicidality Reduction in Schizophrenia and Schizoaffective Disorder

Clozapine is the only antipsychotic with an FDA-approved indication for reducing the risk of recurrent suicidal behavior in patients with schizophrenia or schizoaffective disorder [1]. This unique regulatory differentiation, supported by head-to-head trial data versus olanzapine (InterSePT study), makes clozapine the agent of choice for this high-risk subpopulation [1].

Research Studies Investigating D1/D2 Receptor Balance or Muscarinic Mechanisms

Clozapine's unique D1/D2 occupancy ratio of 0.88, significantly higher than olanzapine (0.54) or risperidone (0.31), makes it an essential tool compound for investigating the role of balanced D1/D2 antagonism in antipsychotic efficacy and the mechanisms underlying treatment resistance [1]. Its high M1 muscarinic receptor affinity (Ki=1.9 nM) also positions it as a key reference compound for studying muscarinic-mediated adverse effects like sialorrhea and metabolic dysregulation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clozapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.